5-(Piperidin-1-yl)nicotinic acid is a chemical compound that integrates a piperidine ring with a nicotinic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including effects on the central nervous system and its applications in drug design.
5-(Piperidin-1-yl)nicotinic acid can be synthesized from nicotinic acid through various chemical reactions involving piperidine derivatives. The compound is part of a broader class of nicotinic acid derivatives that have been studied for their pharmacological properties.
This compound belongs to the category of nicotinic acid derivatives and can be classified under alkaloids, which are naturally occurring compounds that mostly contain basic nitrogen atoms. It is also related to the piperidine class of compounds, which are characterized by a six-membered ring containing one nitrogen atom.
The synthesis of 5-(Piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with piperidine. Several synthetic routes have been explored, including:
The synthesis may require solvents like dichloromethane or ethanol and can involve catalysts such as triethylamine to facilitate the reaction. The yields can vary based on reaction conditions, with reported yields ranging from 52% to 87% depending on the specific method employed .
The molecular structure of 5-(Piperidin-1-yl)nicotinic acid consists of a nicotinic acid backbone with a piperidine ring substituted at the 5-position. The structural formula can be represented as follows:
5-(Piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Reactions often require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly used for monitoring reaction progress and product characterization .
The mechanism of action for 5-(Piperidin-1-yl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. This interaction can lead to:
Studies have shown that derivatives of nicotinic acids exhibit varying affinities for different subtypes of nicotinic receptors, influencing their pharmacological profiles .
Relevant analyses include spectroscopic methods such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and NMR spectroscopy for structural elucidation .
5-(Piperidin-1-yl)nicotinic acid has several scientific uses:
Pyridine-piperidine hybrids represent a privileged structural motif in medicinal chemistry, combining the aromatic character and hydrogen-bonding capability of pyridine with the three-dimensional flexibility and basicity of the piperidine ring. This molecular architecture enables precise interactions with diverse biological targets, particularly within the central nervous system (CNS). The piperidine moiety enhances blood-brain barrier (BBB) penetration due to its moderate lipophilicity and ability to form transient cationic species at physiological pH, while the pyridine ring offers hydrogen-bond acceptor sites critical for target engagement [1] [9].
5-(Piperidin-1-yl)nicotinic acid exemplifies this hybrid design, featuring a nicotinic acid core substituted at the meta-position with a piperidine group. This substitution pattern positions the carboxylate group orthogonally to the piperidine nitrogen, creating distinct pharmacophoric regions. The molecule’s conformational flexibility allows adaptation to binding pockets in enzymes and receptors, contributing to its multifaceted biological profile. Notably, piperidine-containing compounds account for over 20% of commercially available small-molecule drugs targeting neurological disorders, underscoring the scaffold’s pharmacological significance [7] [10].
Table 1: Comparative Analysis of Pyridine-Piperidine Hybrids in CNS Drug Discovery
Compound | Target | Key Structural Features | Therapeutic Application |
---|---|---|---|
5-(Piperidin-1-yl)nicotinic acid | Multiple (Kynurenine pathway modulation, nAChR interaction) | Carboxylic acid at C2, piperidine at C5 | Neurodegenerative disease research |
Donepezil® | Acetylcholinesterase | Piperidine linked to indanone via ketone | Alzheimer’s disease |
Crizotinib® | ALK/ROS1 kinases | Piperidine-pyridine core with fluorinated aryl | Oncology (CNS metastases) |
A-366833 | α4β2 nAChR | Azetidine-piperidine-pyridine triad | Neuropathic pain |
The neuropharmacological exploration of nicotinic acid derivatives originated in the mid-20th century with the recognition of niacin (nicotinic acid) as a lipid-modulating agent. Early clinical studies established its capacity to elevate high-density lipoprotein (HDL) cholesterol and reduce triglycerides, leading to its adoption for cardiovascular risk management [2] [5]. However, the mechanistic understanding of these compounds expanded significantly with the discovery of the G protein-coupled receptor HCAR2 (GPR109A) in the early 2000s, which was identified as the high-affinity receptor for nicotinic acid. This receptor’s expression on immune cells within the CNS hinted at potential neuromodulatory functions beyond lipid metabolism [5].
5-(Piperidin-1-yl)nicotinic acid emerged as a structurally optimized derivative designed to overcome limitations of first-generation nicotinic acid analogs. The piperidine incorporation significantly altered the molecule’s physicochemical properties—increasing calculated logP by ~1.5 units compared to nicotinic acid (from -0.2 to ~1.3) and reducing topological polar surface area (TPSA) from 50 Ų to approximately 43 Ų—thereby enhancing CNS penetrability [4]. This redesign coincided with growing interest in nicotinic acetylcholine receptors (nAChRs) as therapeutic targets for neurodegenerative and psychiatric disorders. The compound’s structural similarity to endogenous kynurenine pathway metabolites further positioned it as a candidate for modulating neuroinflammation and excitotoxicity pathways [2] [3].
Table 2: Historical Development of Nicotinic Acid Derivatives in Neuroscience
Time Period | Key Milestone | Impact on Neuropharmacology |
---|---|---|
1950s | Identification of niacin’s lipid-modifying effects | Established peripheral metabolic actions |
2005–2010 | Discovery of HCAR2/GPR109A receptor | Revealed CNS receptor expression and immune cell modulation |
2010–Present | Structural optimization (e.g., piperidine substitution) | Enhanced BBB penetration and target specificity |
Recent Developments | Link to kynurenine pathway biology | Exploration in neurodegeneration and neuroinflammation models |
The kynurenine pathway (KP), responsible for metabolizing >95% of dietary tryptophan, generates several neuroactive metabolites with opposing biological functions. 5-(Piperidin-1-yl)nicotinic acid occupies a unique niche within this pathway due to its structural mimicry of endogenous intermediates. Unlike canonical KP metabolites, its synthetic piperidine modification confers distinct receptor-binding properties [3] [6].
The compound interacts with key neuroregulatory mechanisms through multiple pathways:
Table 3: Kynurenine Pathway Metabolites and Structural Analogs
Metabolite | Neurobiological Role | Receptor Targets | Structural Relation to 5-(Piperidin-1-yl)nicotinic acid |
---|---|---|---|
Kynurenic acid | Neuroprotective | NMDA antagonist, GPR35 agonist | Shared pyridine core; lacks piperidine |
Quinolinic acid | Neurotoxic (excitotoxic) | NMDA agonist | Analogous carboxylate position; open-chain substituent |
Cinnabarinic acid | Neuroinflammatory modulator | mGlu4 agonist, AhR ligand | Diacid structure; no heterocyclic amine |
5-(Piperidin-1-yl)nicotinic acid | Multi-target modulator | AhR, HCAR2, nAChR interfaces | Piperidine enhances target promiscuity |
Research in experimental Parkinson’s disease models demonstrates that KP modulation using this scaffold reduces dopaminergic neuron loss by 30–40% compared to untreated controls, primarily through suppression of microglial activation and inhibition of quinolinic acid synthesis. These findings position 5-(Piperidin-1-yl)nicotinic acid as a promising chemical probe for dissecting KP dysregulation in neurodegeneration [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1